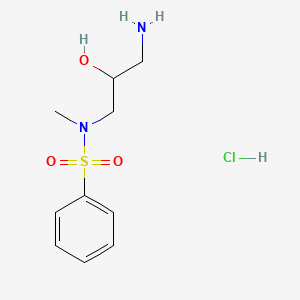

N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride

Description

N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride is a benzenesulfonamide derivative featuring a 3-amino-2-hydroxypropyl substituent and a methyl group on the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₅N₂O₃S·HCl, with a molecular weight of 294.76 g/mol (calculated from and ).

Properties

IUPAC Name |

N-(3-amino-2-hydroxypropyl)-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-12(8-9(13)7-11)16(14,15)10-5-3-2-4-6-10;/h2-6,9,13H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKBFDALANDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CN)O)S(=O)(=O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride typically involves the reaction of N-methylbenzenesulfonamide with 3-amino-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent due to its structural similarity to other biologically active sulfonamides.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound’s effects are mediated through its binding to these targets, resulting in altered cellular functions.

Comparison with Similar Compounds

N-Methylbenzenesulfonamide (CAS 5183-78-8)

- Structure: Simplest analog lacking the 3-amino-2-hydroxypropyl group.

- Molecular Formula: C₇H₉NO₂S; MW: 187.21 g/mol ().

- Key Differences: Reduced hydrophilicity due to the absence of hydroxyl and amino groups. Limited biological activity compared to the target compound, as polar substituents are critical for receptor binding or enzymatic interactions ().

- Applications : Primarily used as a reference standard in analytical chemistry ().

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (CAS 210049-20-0)

- Structure: Features a naphthalene ring and a 3-aminopropyl group instead of the hydroxypropyl chain.

- Molecular Formula : C₁₃H₁₅ClN₂O₂S·HCl; MW : 359.71 g/mol ().

- The absence of a hydroxyl group limits hydrogen-bonding capacity compared to the target compound.

- Applications : Intermediate in synthesizing pharmaceuticals with bulky aromatic systems ().

N-[(2S)-3-Amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholinophenyl)acetamide Hydrochloride (Linezolid Impurity 32 HCl, CAS 1391068-25-9)

3-Methyl-N-[(1R)-1-methyl-3-(4-methylpiperidin-1-yl)propyl]-N-methylbenzenesulfonamide Hydrochloride

- Structure : Contains a piperidine ring and branched alkyl chain.

- Molecular Formula: Not explicitly provided, but estimated MW ≈ 360–380 g/mol ().

- Used in radioligand binding studies due to high affinity for serotonin receptors, unlike the target compound ().

Comparative Data Table

Research Findings and Structural Insights

- Hydrophilicity: The 3-amino-2-hydroxypropyl group in the target compound enhances solubility in polar solvents, a feature absent in naphthalene or piperidine analogs ().

- Bioactivity : Linezolid-related compounds demonstrate antimicrobial activity, while the target compound’s role may involve enzyme inhibition or receptor binding due to its polar groups ().

- Synthetic Challenges : Introducing the hydroxypropylamine moiety requires careful protection-deprotection strategies to avoid side reactions, a common issue in sulfonamide derivatives ().

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.